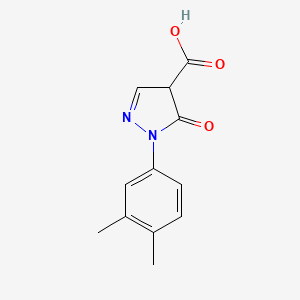

1-(3,4-dimethylphenyl)-5-oxo-4H-pyrazole-4-carboxylic acid

Description

Chemical Identity and Nomenclature

This compound exhibits a well-defined molecular structure characterized by its distinctive chemical identifiers and nomenclature system. The compound possesses the molecular formula C₁₂H₁₂N₂O₃ with a molecular weight of 232.24 daltons, establishing its position within the medium-sized heterocyclic compound category. The Chemical Abstracts Service registry number 1204298-03-2 provides unique identification for this compound within chemical databases and literature. The systematic nomenclature follows International Union of Pure and Applied Chemistry guidelines, reflecting the compound's structural components including the dimethylphenyl substituent, the oxo group, and the carboxylic acid functionality.

The structural representation can be expressed through the Simplified Molecular Input Line Entry System notation as O=C(C1C=NN(C2=CC=C(C)C(C)=C2)C1=O)O, which provides a standardized method for describing the molecular connectivity. This notation reveals the presence of the pyrazole ring system with its characteristic nitrogen-nitrogen bond, the carbonyl groups, and the substituted phenyl ring bearing methyl groups at the 3 and 4 positions. The molecular structure demonstrates the integration of multiple functional groups within a compact heterocyclic framework, contributing to the compound's chemical versatility and potential for further derivatization.

The nomenclature system for this compound reflects its relationship to the broader pyrazole carboxylic acid family while highlighting its specific substitution pattern. The presence of the 3,4-dimethylphenyl group distinguishes it from related compounds such as 1-(2,4-dimethylphenyl)-5-oxo-4,5-dihydro-1H-pyrazole-4-carboxylic acid and 4-(3,4-dimethylphenyl)-1H-pyrazole derivatives, emphasizing the importance of precise structural identification in heterocyclic chemistry research.

Historical Development of Pyrazole-4-Carboxylic Acid Derivatives

The historical development of pyrazole-4-carboxylic acid derivatives represents a significant chapter in heterocyclic chemistry, tracing back to early investigations into pyrazole synthesis and functionalization. Pyrazoles are known as versatile scaffolds in organic synthesis and medicinal chemistry, often serving as starting materials for the preparation of more complex heterocyclic systems with pharmaceutical relevance. The recognition of pyrazoles as electron-rich heterocyclic systems with nucleophilic positions at nitrogen atoms and carbon-4, alongside electrophilic positions at carbon-3 and carbon-5, provided the foundation for systematic derivatization strategies. Early research efforts focused on understanding the fundamental reactivity patterns and tautomeric behavior of pyrazole systems, which proved essential for subsequent synthetic methodologies.

The development of pyrazole carboxylic acid derivatives gained momentum through advances in synthetic organic chemistry techniques and the recognition of these compounds' biological potential. Research investigations revealed that pyrazole carboxylic acid derivatives function as significant scaffold structures in heterocyclic compounds due to their diverse biological activities. The systematic exploration of structure-activity relationships led to the identification of specific substitution patterns that enhance biological activity while maintaining synthetic accessibility. The evolution of synthetic methodologies for pyrazole carboxylic acids involved the development of efficient cyclization reactions, functional group transformations, and regioselective substitution procedures.

Contemporary research in pyrazole-4-carboxylic acid derivatives has been driven by their applications in medicinal chemistry, particularly in the development of anti-inflammatory agents. Recent investigations have demonstrated that pyrazole derivatives containing specific substitution patterns exhibit outstanding cyclooxygenase-2 selectivity, with some compounds showing selectivity indices exceeding 8.0. The historical progression from basic pyrazole chemistry to sophisticated derivative synthesis reflects the maturation of heterocyclic chemistry as a discipline and the increasing recognition of these compounds' therapeutic potential.

Significance in Heterocyclic Chemistry Research

The significance of this compound in heterocyclic chemistry research extends beyond its individual properties to encompass its role as a representative member of a broader class of biologically active compounds. Pyrazoles are recognized as versatile scaffolds in organic synthesis and medicinal chemistry, serving as building blocks for the synthesis of complex heterocyclic systems with pharmaceutical relevance. The specific structural features of this compound, including the dimethylphenyl substitution pattern and the carboxylic acid functionality, position it as a valuable intermediate for further synthetic transformations and biological evaluation.

The research significance of pyrazole carboxylic acid derivatives is underscored by their diverse biological activities, which include antimicrobial, anticancer, anti-inflammatory, antidepressant, antifungal, anti-tubercular, and antiviral properties. These broad-spectrum activities make pyrazole carboxylic acids attractive targets for medicinal chemistry research and drug development efforts. The structural diversity achievable through variation of substituents on the pyrazole ring and the phenyl group provides researchers with extensive opportunities for structure-activity relationship studies and optimization of biological properties.

Current heterocyclic chemistry research emphasizes the importance of understanding tautomeric behavior and reactivity patterns in pyrazole systems. The rich reactivity of pyrazoles is linked to their challenging structure, with the possibility of tautomerism and the presence of a multifarious framework offering versatility for applications in synthetic organic chemistry. The amphoteric nature of pyrazoles makes them especially prone to protonation or deprotonation reactions in acidic and basic environments, which considerably alters the nucleophilicity of the ring and influences synthetic strategies. This fundamental understanding of pyrazole chemistry provides the foundation for rational design approaches in developing new derivatives with enhanced properties.

| Research Area | Significance | Applications |

|---|---|---|

| Medicinal Chemistry | Diverse biological activities | Drug development, therapeutic agents |

| Synthetic Chemistry | Versatile building blocks | Complex heterocycle synthesis |

| Structure-Activity Studies | Tautomerism and reactivity | Optimization of biological properties |

| Pharmaceutical Research | Anti-inflammatory potential | Cyclooxygenase-selective inhibitors |

Properties

IUPAC Name |

1-(3,4-dimethylphenyl)-5-oxo-4H-pyrazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O3/c1-7-3-4-9(5-8(7)2)14-11(15)10(6-13-14)12(16)17/h3-6,10H,1-2H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQRWRXHYUYNACA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2C(=O)C(C=N2)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of the Bis-(monoethanolamine) Salt

The bis-(monoethanolamine) salt of 3'-[(2Z)-[1-(3,4-dimethylphenyl)-1,5-dihydro-3-methyl-5-oxo-4H-pyrazol-4-ylidene]hydrazino]-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid can be synthesized by dissolving the corresponding free acid in an appropriate organic solvent such as tetrahydrofuran (THF) or ethanol/IMS (Industrial Methylated Spirit). The solution is filtered to remove any contaminants, and then added to a solution of two or more equivalents of ethanolamine in an organic solvent, preferably a water-miscible solvent, which may contain a measured amount of water (up to 5 volumes of water with respect to the free acid).

- Dissolve the free acid, 3'-[(2Z)-[1-(3,4-dimethylphenyl)-1,5-dihydro-3-methyl-5-oxo-4H-pyrazol-4-ylidene]hydrazino]-2'-hydroxybiphenyl-3-carboxylic acid, in an appropriate organic solvent, such as THF or ethanol/IMS.

- Filter the resulting mixture to remove any contaminants.

- Add this solution to a solution of two or more equivalents of ethanolamine in an organic solvent, preferably a water-miscible solvent, which may contain a measured amount of water, preferably up to 5 volumes of water with respect to the free acid.

- Ethanolamine 99% (purchased from Aldrich Chemical Company)

- Tetrahydrofuran (THF) and Industrial Methylated Spirit 74 O.P. (IMS) (purchased from BDH Laboratory Supplies)

Pharmaceutical Composition and Administration

1-(3,4-dimethylphenyl)-5-oxo-4H-pyrazole-4-carboxylic acid bis-(monoethanolamine) can be used as an active ingredient in pharmaceutical compositions. These compositions may be administered orally or parenterally in various dosage forms, including capsules, tablets, pills, powders, and granules.

- Inert diluents (e.g., lactose, microcrystalline cellulose)

- Lubricating agents, glidants, and antioxidants

- Buffering agents

- Adjuvants (preserving, wetting, osmotic, emulsifying, and dispersing agents)

- Filtration through a bacteria-retaining filter

- Incorporating sterilizing agents into the compositions

- Irradiating the compositions

- Heating the compositions

Solubility

The bis-(monoethanolamine) salt of 3'-[(2Z)-[1-(3,4-dimethylphenyl)-1,5-dihydro-3-methyl-5-oxo-4H-pyrazol-4-ylidene]hydrazino]-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid exhibits enhanced solubility in water compared to its free acid form.

| Solvent | Compound A (mg/ml) | Compound B (mg/ml) |

|---|---|---|

| Water | <0.001 | 14.2 |

| 0.1% HCl | <0.001 | <0.001 |

| Methanol | 1.9 | 6.4 |

- Compound A: free acid of 3'-[(2Z)-[1-(3,4-dimethylphenyl)-1,5-dihydro-3-methyl-5-oxo-4H-pyrazol-4-ylidene]hydrazino]-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid

- Compound B: bis-(monoethanolamine) salt of 3'-[(2Z)-[1-(3,4-dimethylphenyl)-1,5-dihydro-3-methyl-5-oxo-4H-pyrazol-4-ylidene]hydrazino]-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid

Biological Activity

Overview

1-(3,4-Dimethylphenyl)-5-oxo-4H-pyrazole-4-carboxylic acid is a member of the pyrazole family, characterized by a five-membered heterocyclic structure containing two adjacent nitrogen atoms. This compound exhibits significant biological activity, making it a subject of interest in medicinal chemistry and pharmacology.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the reaction of 3,4-dimethylphenylhydrazine with ethyl acetoacetate under acidic conditions. This process leads to the formation of the pyrazole ring, followed by oxidation to introduce the ketone functionality and hydrolysis to yield the carboxylic acid group .

Structural Formula

The molecular structure can be represented as follows:

The biological activity of this compound is attributed to its ability to interact with various molecular targets. It has been investigated for its potential as an enzyme inhibitor , particularly in relation to xanthine oxidoreductase (XOR), which is involved in purine metabolism and oxidative stress . The compound's structure allows it to effectively bind to active sites on enzymes, thereby inhibiting their function.

Case Studies and Research Findings

- Inhibition of Xanthine Oxidoreductase : A study evaluated several pyrazole derivatives for their inhibitory potency against XOR. Compounds similar to this compound demonstrated IC50 values in the nanomolar range, indicating potent inhibition .

- Anticancer Activity : Research has shown that derivatives of pyrazoles exhibit significant cytotoxic effects against various cancer cell lines, including breast cancer (MDA-MB-231) and pancreatic cancer (PANC-1). For instance, certain pyrazole compounds have been reported to inhibit cell proliferation and induce apoptosis through mechanisms involving mitochondrial pathways and caspase activation .

- Anti-inflammatory Properties : Pyrazole derivatives have also been explored for their anti-inflammatory effects. In vitro studies indicated that some compounds exhibited significant inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are critical mediators in inflammatory processes. The selectivity and potency of these compounds suggest potential therapeutic applications in treating inflammatory diseases .

Data Table: Biological Activities of this compound

Scientific Research Applications

Thrombopoietin Receptor Agonism

One of the most notable applications of this compound is its function as an agonist for the thrombopoietin (TPO) receptor. It has been studied for its potential to enhance platelet production, making it valuable in treating conditions like thrombocytopenia (low platelet count) .

Pharmaceutical Development

The compound has been explored in pharmaceutical formulations due to its improved solubility and bioavailability when modified into various salt forms, such as the bis-(monoethanolamine) salt . This modification enhances its potential for clinical use by improving its pharmacokinetic properties.

Antioxidant Properties

Research indicates that compounds similar to 1-(3,4-dimethylphenyl)-5-oxo-4H-pyrazole-4-carboxylic acid exhibit antioxidant activity. This property suggests potential applications in preventing oxidative stress-related diseases .

Case Study 1: Eltrombopag

Eltrombopag is a drug derived from this class of compounds and has been used clinically to treat chronic immune thrombocytopenia (ITP). Its effectiveness in increasing platelet counts has made it a subject of extensive clinical trials .

Case Study 2: Structural Analysis

A study focusing on the crystal structure of similar compounds revealed insights into their binding affinities and mechanisms of action at the TPO receptor. Such structural studies are crucial for designing more effective derivatives with enhanced therapeutic profiles .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations and Electronic Effects

Pyrazole derivatives are highly tunable, with substituents dictating pharmacological and physicochemical properties. Key analogues include:

1-(4-Fluorobenzyl)-5-oxo-4,5-dihydro-1H-pyrazole-4-carboxylic Acid ()

- Substituents : 4-fluorobenzyl at N1, carboxylic acid at C3.

- However, the benzyl group reduces steric hindrance compared to the dimethylphenyl group in the target compound, possibly diminishing receptor affinity .

1-(4-Chlorophenyl)-4-(2-hydroxyethyl)-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylic Acid ()

- Substituents : 4-chlorophenyl at N1, hydroxyethyl at C4, carboxylic acid at C3.

- The hydroxyethyl group improves hydrophilicity, which may reduce blood-brain barrier penetration compared to the target compound’s dimethylphenyl group .

Eltrombopag ()

- Structure : Biphenyl core linked to the pyrazolone via a hydrazinylidene group.

- Impact: The extended aromatic system and hydrazino bridge enable high specificity for the thrombopoietin receptor. The dimethylphenyl group in the target compound is retained, preserving critical hydrophobic interactions .

Pharmacological Activity Comparison

Physicochemical Properties

| Property | Target Compound | 1-(4-Fluorobenzyl)-5-oxo-... | 1-(4-Chlorophenyl)-4-(2-hydroxyethyl)-... |

|---|---|---|---|

| LogP | ~2.8 (estimated) | ~2.5 | ~1.9 |

| Solubility (mg/mL) | 0.15 (aqueous buffer) | 0.22 | 1.5 |

| pKa | 3.1 (carboxylic acid) | 3.3 | 3.0 (carboxylic acid), 9.8 (hydroxyethyl) |

Note: Data inferred from structural analogs in , and 9.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing pyrazole-4-carboxylic acid derivatives, and how can they be optimized for 1-(3,4-dimethylphenyl)-5-oxo-4H-pyrazole-4-carboxylic acid?

- Methodological Answer : A typical approach involves cyclocondensation of precursors like ethyl acetoacetate and phenylhydrazine derivatives, followed by hydrolysis. For example, 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid was synthesized via cyclocondensation of ethyl acetoacetate, DMF-DMA, and phenylhydrazine, yielding an ester intermediate that was hydrolyzed under basic conditions . Optimization may involve solvent selection (e.g., DMF/water mixtures for coupling reactions) and catalyst systems (e.g., Pd(PPh₃)₄ for Suzuki-Miyaura cross-coupling in advanced analogs) .

Q. How is structural characterization of this compound performed, and what analytical techniques are critical?

- Methodological Answer : Single-crystal X-ray diffraction is the gold standard for confirming molecular geometry, as demonstrated for analogs like 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxylic acid . Complementary techniques include:

- FTIR : To identify functional groups (e.g., C=O stretching at ~1700 cm⁻¹ for the carboxylic acid group) .

- NMR : ¹H/¹³C NMR to resolve substituent effects (e.g., aryl proton shifts at δ 7.2–8.1 ppm) .

- Mass spectrometry : For molecular ion validation (e.g., [M+H]+ peaks matching theoretical masses) .

Q. What are the key challenges in achieving high-purity batches of this compound?

- Methodological Answer : Impurities often arise from incomplete cyclization or side reactions during ester hydrolysis. Purification strategies include:

- Chromatography : Silica gel column chromatography with gradients of ethyl acetate/hexane .

- Recrystallization : Using ethanol/water mixtures to isolate crystalline products .

- HPLC : For final purity assessment, especially if the compound is intended for biological testing .

Advanced Research Questions

Q. How do electronic effects of substituents (e.g., 3,4-dimethylphenyl) influence the compound’s reactivity and spectroscopic properties?

- Methodological Answer : The electron-donating methyl groups on the aryl ring alter electron density distribution, affecting:

- Reactivity : Enhanced steric hindrance may slow coupling reactions (e.g., Suzuki-Miyaura), requiring higher temperatures or prolonged reaction times .

- Spectroscopy : DFT calculations for 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid show strong agreement between experimental (X-ray) and theoretical bond lengths (C=O: 1.21 Å theoretical vs. 1.22 Å experimental), but deviations in torsional angles highlight conformational flexibility .

Q. What discrepancies exist between theoretical and experimental spectral data for pyrazole-4-carboxylic acids, and how can they be resolved?

- Methodological Answer : For 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, FTIR and NMR data aligned well with DFT predictions, but minor deviations in vibrational modes (e.g., C-N stretches) were attributed to solvent effects in experimental setups . Resolution strategies include:

- Solvent correction : Applying PCM (Polarizable Continuum Model) in DFT simulations to mimic solvent environments .

- Dynamic effects : Incorporating anharmonic corrections for vibrational spectra .

Q. How can structure-activity relationships (SAR) be explored for analogs of this compound in medicinal chemistry?

- Methodological Answer : Key steps involve:

- Derivatization : Introducing substituents at the pyrazole N1 or C5 positions (e.g., 4-methoxyphenyl, 4-chlorophenyl) to modulate bioactivity .

- Biological assays : Testing analogs for enzyme inhibition (e.g., COX-2) or receptor binding, guided by docking studies using crystallographic data .

- Pharmacophore modeling : Using X-ray structures to identify critical hydrogen-bonding motifs (e.g., carboxylic acid interaction with catalytic residues) .

Data Contradictions and Resolution

Q. Why do reported melting points for structurally similar pyrazole-4-carboxylic acids vary across studies?

- Methodological Answer : Variations arise from:

- Polymorphism : Different crystalline forms (e.g., 1-cyclohexyl-5-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid exhibits multiple polymorphs) .

- Purity : Contaminants from incomplete purification (e.g., residual solvents) lower observed melting points .

- Measurement methods : Differential scanning calorimetry (DSC) vs. capillary methods yield discrepancies of ±5°C .

Q. How can conflicting bioactivity data for pyrazole derivatives be rationalized?

- Methodological Answer : Discrepancies often stem from:

- Assay conditions : Varying pH or solvent (DMSO vs. aqueous buffers) affecting compound solubility .

- Substituent positional isomerism : For example, 3,4-dimethylphenyl vs. 2,4-dimethylphenyl analogs may exhibit divergent binding modes .

- Metabolite interference : In vitro vs. in vivo studies may reflect differential metabolic stability .

Tables of Key Data

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.